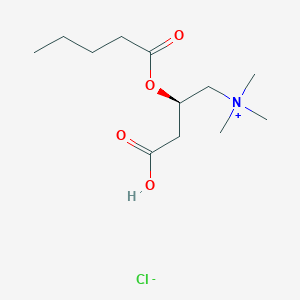

Valeryl-L-carnitineChloride

描述

Overview of L-Carnitine and Acylcarnitines in Biological Systems

L-carnitine is a naturally occurring amino acid derivative that plays a pivotal role in cellular energy metabolism. researchgate.net Its most well-documented function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. nih.govmetwarebio.comnih.gov This transport mechanism is often referred to as the carnitine shuttle. researchgate.net

Acylcarnitines are esters formed from the conjugation of L-carnitine with acyl-CoAs (activated fatty acids). bevital.no This conversion is a critical step in the carnitine shuttle, allowing fatty acids to cross the inner mitochondrial membrane, a barrier that is impermeable to acyl-CoA itself. nih.govmetwarebio.com The carnitine pool within the body is comprised of free L-carnitine and a variety of acylcarnitines, which are categorized based on the length of their acyl chain: short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C13-C20) acylcarnitines. researchgate.netnih.govmdpi.com

Beyond their role in fatty acid transport, acylcarnitines are involved in several other crucial metabolic processes. They help to modulate the intracellular ratio of free coenzyme A (CoA) to acyl-CoA, which is vital for the optimal functioning of numerous mitochondrial enzymes involved in energy metabolism. bevital.no They also play a role in the removal of excess or toxic acyl groups from the mitochondria, thereby preventing metabolic dysfunction. metwarebio.comnih.gov

Significance of Short-Chain Acylcarnitines in Cellular Metabolism

Short-chain acylcarnitines, which include molecules with acyl chains of two to five carbons, are key indicators of mitochondrial metabolism. researchgate.netnih.gov They are derived not only from the β-oxidation of fatty acids but also from the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). nih.gov

One of the most important short-chain acylcarnitines is acetyl-L-carnitine (C2), which is formed from the buffering of excess acetyl-CoA. nih.gov This process is crucial for maintaining metabolic flexibility, allowing the cell to efficiently switch between glucose and fatty acid oxidation for energy production. nih.gov By converting acetyl-CoA to acetyl-L-carnitine, the cell can prevent the inhibitory effect of high acetyl-CoA levels on key enzymes like pyruvate (B1213749) dehydrogenase, which is essential for glucose metabolism. nih.gov

Valeryl-L-carnitine Chloride as a Specific Acylcarnitine Species (C5:0)

Valeryl-L-carnitine, also known as C5:0 carnitine, is a short-chain acylcarnitine. biomol.comnih.gov It is formed from the esterification of L-carnitine with valeric acid, a five-carbon fatty acid. In its chloride salt form, it is referred to as Valeryl-L-carnitine Chloride.

As a member of the short-chain acylcarnitine family, Valeryl-L-carnitine is involved in the intricate network of mitochondrial energy metabolism. Its presence and concentration can reflect the metabolic flux of odd-chain fatty acids and certain amino acids. oup.com Research has begun to explore the specific roles and potential significance of Valeryl-L-carnitine in various physiological and pathological conditions. For example, studies have investigated its potential as a biomarker in metabolic disorders and have explored its neuroprotective properties. smolecule.com

Recent research has also highlighted the use of Valeryl-L-carnitine as an internal standard in metabolomic studies for the quantification of other acylcarnitines. biomol.com Furthermore, its levels have been observed to change in response to certain stressors, such as ionizing radiation, suggesting its potential as a biodosimeter. caymanchem.comglpbio.com

Detailed Research Findings

Research into Valeryl-L-carnitine has provided insights into its metabolic relevance. Studies have shown that the levels of short-chain acylcarnitines, including C5 carnitine, can be altered in various conditions. For instance, an increase in C5 acylcarnitines can be indicative of enhanced oxidation of odd-chain fatty acids or branched-chain amino acids. oup.com In the context of cancer research, metabolomic analyses of breast cancer tissues have revealed significantly higher levels of L-carnitine and several short-chain acylcarnitines, including acylcarnitine C5:0, in cancerous regions compared to normal tissue. thno.org This suggests a reprogramming of carnitine metabolism in cancer cells to meet their high energetic and biosynthetic demands. thno.org

| Property | Value | Source |

| Synonyms | CAR 5:0, C5:0 Carnitine, L-Carnitine valeryl ester, L-Valerylcarnitine | biomol.comcaymanchem.com |

| Molecular Formula | C12H24NO4 . Cl | biomol.com |

| Formula Weight | 281.8 g/mol | biomol.com |

| CAS Number | 162040-64-4 | biomol.comcaymanchem.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biochemical Roles of Valeryl L Carnitine Chloride

Integration into Fatty Acid Oxidation (FAO) Cycles

The primary role of Valeryl-L-carnitine is intrinsically linked to the process of fatty acid oxidation, a major pathway for energy production in the body.

Transport of Acyl Groups into the Mitochondrial Matrix

The inner mitochondrial membrane is impermeable to long-chain fatty acids, which must be activated to acyl-Coenzyme A (acyl-CoA) in the cytoplasm. The "carnitine shuttle" is the transport system responsible for moving these activated acyl groups into the mitochondrial matrix where β-oxidation occurs.

The key steps involving acylcarnitines like Valeryl-L-carnitine are:

Acyl-CoA Formation: Fatty acids are first activated to their CoA esters (acyl-CoAs) in the cytoplasm.

Transesterification to Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Valeryl-L-carnitine.

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

Re-esterification to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to mitochondrial CoA, reforming the acyl-CoA. The liberated L-carnitine is then transported back to the cytoplasm by CACT to continue the shuttle process.

Valeryl-L-carnitine, being a short-chain acylcarnitine, is part of this crucial transport system, ensuring that short-chain fatty acids are available for energy production within the mitochondria.

Role in Cellular Energy Production

Once inside the mitochondrial matrix, the valeryl group, having been transported as Valeryl-L-carnitine and then converted back to valeryl-CoA, can enter the β-oxidation spiral. This metabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH.

These products are pivotal for cellular energy production:

Acetyl-CoA: Enters the citric acid cycle (TCA cycle), where it is further oxidized to produce more NADH and FADH₂.

NADH and FADH₂: These reduced coenzymes donate electrons to the electron transport chain, driving the synthesis of large amounts of ATP through oxidative phosphorylation.

Biosynthesis and Enzymatic Formation of Valeryl-L-carnitine

The formation of Valeryl-L-carnitine is dependent on the availability of its two precursors, L-carnitine and valeryl-CoA, and the activity of a specific class of enzymes.

Carnitine Acetyltransferase (CrAT) Activity in Acylcarnitine Synthesis

The synthesis of short-chain acylcarnitines, including Valeryl-L-carnitine, is primarily catalyzed by the enzyme Carnitine Acetyltransferase (CrAT). This enzyme facilitates the reversible transfer of short-chain acyl groups from their CoA esters to L-carnitine. proteopedia.orgebi.ac.uk

The reaction is as follows:

Valeryl-CoA + L-carnitine ⇌ Valeryl-L-carnitine + Coenzyme A

CrAT is known to have a broad substrate specificity for short-chain acyl-CoAs, typically those with carbon chain lengths from 2 to 5. Studies on the substrate specificity of CrAT from various sources have shown that it efficiently processes a range of short-chain acyl-CoAs. While specific kinetic data for valeryl-CoA is not always detailed, the enzyme's preference for short-chain substrates is well-established. nih.govnih.gov

| Substrate Category | General Substrate Preference of Carnitine Acetyltransferase (CrAT) |

| Short-chain acyl-CoAs (C2-C5) | High activity and preference. |

| Medium-chain acyl-CoAs (C6-C12) | Lower activity compared to short-chain substrates. |

| Long-chain acyl-CoAs (>C12) | Generally poor substrates; may act as inhibitors. nih.gov |

This table provides a general overview of the substrate preference of Carnitine Acetyltransferase.

Precursors and Metabolic Pathways of L-Carnitine Biosynthesis

The endogenous synthesis of L-carnitine is a multi-step process that primarily occurs in the liver, kidneys, and brain. oregonstate.educreative-proteomics.com It requires two essential amino acids, lysine (B10760008) and methionine, as primary precursors. oregonstate.educreative-proteomics.com

The key enzymatic steps in L-carnitine biosynthesis are:

Trimethylation of Lysine: Lysine residues within proteins are methylated to form ε-N-trimethyllysine (TML), with S-adenosylmethionine (derived from methionine) acting as the methyl group donor. oregonstate.eduresearchgate.net

Hydroxylation of TML: TML is hydroxylated by trimethyllysine hydroxylase to produce 3-hydroxy-N-trimethyllysine (HTML). wikipedia.org

Cleavage of HTML: HTML is cleaved by HTML aldolase (B8822740) to yield 4-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.org

Dehydrogenation of TMABA: TMABA is oxidized by TMABA dehydrogenase to form γ-butyrobetaine (GBB). researchgate.net

Hydroxylation of GBB: The final step is the hydroxylation of GBB by γ-butyrobetaine hydroxylase to form L-carnitine. creative-proteomics.comwikipedia.org

This biosynthetic pathway ensures a continuous supply of L-carnitine, which is essential for the formation of Valeryl-L-carnitine and other acylcarnitines.

Interrelationships with Other Metabolic Pathways

The metabolism of Valeryl-L-carnitine and the broader carnitine system are interconnected with other major metabolic pathways, including glucose and amino acid metabolism. This interplay is crucial for maintaining cellular energy homeostasis.

L-carnitine and its acyl esters can influence glucose metabolism by modulating the intramitochondrial acetyl-CoA/CoA ratio. creative-proteomics.com By buffering excess acetyl-CoA (produced from both fatty acid and glucose oxidation) as acetylcarnitine, the carnitine system can prevent the inhibition of pyruvate (B1213749) dehydrogenase, a key enzyme in glucose oxidation.

Furthermore, there is a documented link between short-chain acylcarnitines and branched-chain amino acid (BCAA) metabolism. Valeryl-L-carnitine (C5) levels have been found to be associated with the concentrations of BCAAs. nih.gov This suggests a coordinated regulation between fatty acid and amino acid catabolism, where the carnitine shuttle may play a role in managing the acyl-CoA intermediates generated from BCAA breakdown.

Recent metabolomic studies have highlighted alterations in acylcarnitine profiles, including Valeryl-L-carnitine, in various metabolic disorders. For instance, elevated levels of Valeryl-L-carnitine have been observed in individuals with metabolic syndrome, suggesting a potential dysregulation of short-chain fatty acid and BCAA metabolism in these conditions. nih.govresearchgate.net

| Condition | Observation on Valeryl-L-carnitine (C5) Levels | Reference |

| Metabolic Syndrome | Higher levels compared to individuals without metabolic syndrome. | nih.gov |

| Type 2 Diabetes Mellitus | Elevated levels have been reported in some studies. | |

| Obesity | Increased levels have been observed. |

This table summarizes findings from studies on Valeryl-L-carnitine levels in different metabolic states.

Exploration of Metabolic Network Interactions

Valeryl-L-carnitine Chloride's primary interaction with metabolic networks occurs through its role in the carnitine shuttle system. youtube.comfiveable.me This system is essential for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where beta-oxidation takes place. creative-proteomics.comaocs.org Long-chain fatty acids themselves cannot pass through the inner mitochondrial membrane. youtube.comyoutube.com

The process involves a series of enzymatic reactions:

Activation of Fatty Acids: In the cytoplasm, fatty acids are first activated by being joined to Coenzyme A (CoA), forming acyl-CoA. aocs.org

Formation of Acylcarnitine: The enzyme Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine like Valeryl-L-carnitine. aocs.orgmdpi.com

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). mdpi.comtaylorandfrancis.com

Reformation of Acyl-CoA: Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group back to CoA to reform acyl-CoA. aocs.orgmdpi.com The freed L-carnitine is then shuttled back to the cytoplasm to be reused. youtube.com

This reformed acyl-CoA is now available for beta-oxidation within the mitochondria, a process that breaks it down into acetyl-CoA units. aocs.org These acetyl-CoA molecules can then enter the citric acid cycle (Krebs cycle) to generate ATP, the cell's main energy currency. youtube.com

The carnitine shuttle and the levels of specific acylcarnitines are closely regulated and integrated with other metabolic pathways. For instance, malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT1. youtube.comaocs.org This ensures that when the cell is in a state of energy abundance and synthesizing fatty acids, it simultaneously prevents their breakdown.

| Component | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitine from acyl-CoA and L-carnitine. aocs.orgmdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free L-carnitine. mdpi.comtaylorandfrancis.com |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back into acyl-CoA and L-carnitine within the mitochondrial matrix. aocs.orgmdpi.com |

Contribution to Cellular Homeostasis and Regulation

Valeryl-L-carnitine Chloride, and the broader carnitine system, play a crucial role in maintaining cellular homeostasis, particularly in energy balance and metabolic regulation. nih.govnih.gov

Energy Production and Mitochondrial Function: By ensuring the efficient transport of fatty acids for oxidation, the carnitine system is fundamental for energy production, especially in tissues with high energy demands like cardiac and skeletal muscle. nih.gov This process is vital during periods of fasting or prolonged exercise when fatty acids become the primary fuel source. youtube.comnih.gov The continuous supply of fatty acids to the mitochondria, facilitated by acylcarnitines, supports optimal mitochondrial function and ATP synthesis. nih.govnbinno.com

Regulation of the Acyl-CoA/CoA Ratio: A critical function of the carnitine pool is to maintain a healthy balance between free Coenzyme A (CoA) and acylated CoA (acyl-CoA) within the mitochondria. nih.govnih.gov An accumulation of acyl-CoA derivatives can be toxic and can inhibit key metabolic enzymes, such as pyruvate dehydrogenase, which is crucial for carbohydrate metabolism. nih.govnih.gov By converting these excess acyl groups to acylcarnitines, the carnitine system frees up CoA, which is necessary for numerous metabolic reactions, including the citric acid cycle and the oxidation of branched-chain amino acids. nih.govnih.gov This buffering action helps to maintain metabolic flexibility, allowing the cell to switch efficiently between carbohydrate and fatty acid metabolism. researchgate.netresearchgate.net

Biomarker of Metabolic Status: The levels of L-carnitine and various acylcarnitines in the blood and tissues are increasingly recognized as important biomarkers for metabolic health and disease. mdpi.comsemanticscholar.org Altered levels of specific acylcarnitines, including Valerylcarnitine (B1624400), have been observed in a range of conditions, indicating disruptions in mitochondrial metabolism. researchgate.net For example, elevated levels of Valerylcarnitine have been noted in individuals with conditions such as type 2 diabetes mellitus, obesity, and heart failure. This highlights its role as an indicator of metabolic stress and mitochondrial dysfunction. mdpi.comresearchgate.net

| Condition | Observation | Potential Implication |

|---|---|---|

| Type 2 Diabetes Mellitus | Elevated plasma levels of Valerylcarnitine. | May reflect impaired fatty acid oxidation and insulin (B600854) resistance. researchgate.net |

| Obesity | Elevated plasma levels of Valerylcarnitine. | Indicates alterations in lipid metabolism associated with excess adipose tissue. |

| Heart Failure | Elevated plasma levels of Valerylcarnitine. | Suggests mitochondrial dysfunction and altered energy metabolism in cardiac tissue. |

| Acute Cerebral Infarction | Elevated plasma levels of Valerylcarnitine. | May be linked to metabolic stress and neuronal injury. |

Cellular Transport Mechanisms of Valeryl L Carnitine Chloride

Membrane Permeation Dynamics of Acylcarnitines

The amphiphilic nature of acylcarnitines, possessing both a charged, polar head group (carnitine) and a hydrophobic acyl chain, governs their interaction with cellular membranes. nih.gov While short-chain acylcarnitines like Valeryl-L-carnitine are largely water-soluble, their acyl chain allows for some degree of interaction with the lipid bilayer. nih.govnih.gov

Studies on model membranes have shown that the length of the acyl chain is a key determinant of how acylcarnitines partition into membranes. nih.gov Shorter-chain acylcarnitines exhibit a lesser tendency to insert into the membrane's hydrophobic core compared to their long-chain counterparts. nih.gov Instead, they tend to reside more in the aqueous phase and may interact with membrane proteins, which can have a stabilizing effect on membrane fluidity. nih.gov

The spontaneous transmembrane diffusion, or "flip-flop," of acylcarnitines is extremely slow. nih.govresearchgate.net This is attributed to the zwitterionic nature of the carnitine head group, which is energetically unfavorable to traverse the hydrophobic interior of the lipid bilayer. nih.govresearchgate.net Consequently, the passage of Valeryl-L-carnitine Chloride across cellular membranes is not a passive process but relies on the activity of specific transport proteins. nih.govresearchgate.net

Involvement of Specific Transporter Proteins

The transport of Valeryl-L-carnitine Chloride into and within the cell is mediated by a dedicated set of transporter proteins belonging to the Solute Carrier (SLC) superfamily. frontiersin.org These transporters provide a regulated pathway for acylcarnitines to cross biological membranes.

Facilitated Diffusion Mechanisms

While the primary modes of transport for Valeryl-L-carnitine Chloride involve active transport systems, some transporters that can be involved in its movement may operate via facilitated diffusion, where the protein aids the passage of the molecule down its concentration gradient. However, the most well-characterized transporters for carnitine and its short-chain esters are active transporters.

Active Transport Systems

Active transport systems are crucial for the accumulation of Valeryl-L-carnitine Chloride within cells against a concentration gradient. frontiersin.org Key transporters involved in this process include:

Organic Cation Transporter Novel 2 (OCTN2; SLC22A5): This is a high-affinity, sodium-dependent carnitine transporter highly expressed in tissues such as the heart, muscle, and kidney. frontiersin.orgcocukmetabolizma.com OCTN2 plays a pivotal role in maintaining carnitine homeostasis by mediating the uptake of L-carnitine and short-chain acylcarnitines from the bloodstream into cells. frontiersin.orgcocukmetabolizma.com The sodium-dependent nature of this transport allows for the concentration of carnitine and its derivatives inside the cell to levels significantly higher than in the plasma. frontiersin.org Studies have shown that OCTN2 can transport carnitine esters with short-chain fatty acids. nih.gov

Amino Acid Transporter ATB0,+ (SLC6A14): This transporter exhibits a lower affinity but higher capacity for carnitine transport compared to OCTN2. frontiersin.orgnih.gov It is a sodium- and chloride-dependent transporter for neutral and basic amino acids, which also recognizes carnitine as a substrate. frontiersin.orgnih.gov ATB0,+ may play a role in the intestinal absorption of carnitine and its derivatives. nih.gov

Carnitine/Acylcarnitine Carrier (CAC; SLC25A20): Located in the inner mitochondrial membrane, CAC is essential for the transport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. frontiersin.orgnih.gov This antiport mechanism is a critical step in the carnitine shuttle, which facilitates the entry of fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com CAC transports short-, medium-, and long-chain acylcarnitines, making it a key player in the intracellular trafficking of Valeryl-L-carnitine. nih.gov

Key Transporter Proteins for Acylcarnitines

| Transporter | Gene (Human) | Location | Transport Mechanism | Substrates |

|---|---|---|---|---|

| OCTN2 | SLC22A5 | Plasma Membrane | Na+-dependent active transport | L-carnitine, short-chain acylcarnitines |

| ATB0,+ | SLC6A14 | Plasma Membrane | Na+/Cl--dependent active transport | Neutral and basic amino acids, L-carnitine |

| CAC | SLC25A20 | Inner Mitochondrial Membrane | Antiport (Acylcarnitine/Carnitine) | Short-, medium-, and long-chain acylcarnitines, Carnitine |

Intracellular Distribution and Compartmentalization

Once transported into the cell via plasma membrane transporters like OCTN2 and ATB0,+, Valeryl-L-carnitine Chloride becomes part of the cytosolic pool of acylcarnitines. Its primary destination is the mitochondrion, where it participates in energy metabolism. mdpi.com

The transport into the mitochondrial matrix is facilitated by the carnitine/acylcarnitine carrier (CAC). nih.gov Inside the mitochondria, the valeryl group is transferred from carnitine to coenzyme A (CoA) by the enzyme carnitine acyltransferase, forming valeryl-CoA and regenerating free L-carnitine. nih.gov Valeryl-CoA can then enter the β-oxidation pathway to produce energy. mdpi.com

The reversible nature of the carnitine acyltransferases and the CAC allows for the transport of acyl groups out of the mitochondria as well. mdpi.com This is important for buffering the intramitochondrial acyl-CoA/CoA ratio and for exporting acyl groups for other metabolic purposes or for elimination from the cell. mdpi.com

In addition to the mitochondria, acylcarnitines can also be found in other cellular compartments, such as the peroxisomes, where they are involved in the oxidation of specific types of fatty acids. nih.gov The precise distribution of Valeryl-L-carnitine Chloride among different cellular compartments is dependent on the metabolic state of the cell.

Subcellular Location and Function of Valeryl-L-carnitine

| Compartment | Key Transporter | Primary Role |

|---|---|---|

| Cytosol | OCTN2, ATB0,+ | Initial uptake and transit pool |

| Mitochondrial Intermembrane Space | - | Staging for matrix entry |

| Mitochondrial Matrix | CAC (SLC25A20) | Participation in β-oxidation |

| Peroxisome | - | Potential role in fatty acid oxidation |

Preclinical and Mechanistic Studies of Valeryl L Carnitine Chloride

Investigation of Cellular and Molecular Mechanisms of Action

Valeryl-L-carnitine is classified as a short-chain acylcarnitine, which are esters of carnitine. The primary and most well-understood function of acylcarnitines is their essential role in cellular energy metabolism. patsnap.comnih.gov They are key molecules in the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. patsnap.comnih.gov

The core mechanism involves the "carnitine shuttle". Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. patsnap.com The acyl group is then transferred to carnitine by the enzyme carnitine palmitoyltransferase I (CPT I), forming an acylcarnitine, such as Valeryl-L-carnitine. patsnap.com This molecule is then transported across the inner mitochondrial membrane. patsnap.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, reforming the acyl-CoA for β-oxidation and releasing free carnitine. patsnap.com

Role in Specific Physiological and Pathophysiological Contexts in Research Models

A notable finding in preclinical research is the observed change in Valeryl-L-carnitine levels following exposure to ionizing radiation. biomol.comcaymanchem.com Specifically, studies conducted in rhesus monkey models have demonstrated a significant increase in the serum concentration of Valeryl-L-carnitine after total-body irradiation. biomol.comcaymanchem.com This elevation was observed following exposure to 7 and 10 Gray (Gy) units of ionizing radiation. biomol.comcaymanchem.com

While the precise role of this increase is still under investigation, it is part of a broader metabolic response to radiation-induced cellular stress. nih.gov Research on other carnitine compounds, such as L-carnitine and acetyl-L-carnitine, has shown protective effects against radiation-induced damage in various animal models. scirp.orgresearchgate.netnih.gov These effects are often attributed to their antioxidant properties and their ability to mitigate mitochondrial dysfunction caused by radiation. scirp.org The observed increase in Valeryl-L-carnitine in nonhuman primates suggests it may serve as a biomarker of radiation exposure and could be involved in the metabolic response to such an insult. caymanchem.comnih.gov

Table 1: Changes in Valeryl-L-carnitine Serum Levels in Rhesus Monkeys Post-Irradiation

| Radiation Dose (Gy) | Change in Serum Valeryl-L-carnitine | Research Model |

| 7 | Increased | Rhesus Monkey |

| 10 | Increased | Rhesus Monkey |

This table is based on descriptive findings from research studies. biomol.comcaymanchem.com

The central nervous system has high energy demands, making mitochondrial function critical for neuronal health. nih.gov L-carnitine and its derivatives play a vital role in supporting energy metabolism in neuronal cells. nih.govresearchgate.net Studies on human neuronal cell lines have shown that L-carnitine can enhance mitochondrial function. nih.govresearchgate.net

Beyond its established role in metabolism, preclinical research has begun to explore other potential biological functions of Valeryl-L-carnitine chloride. One area of investigation is its potential use as a precursor in the synthesis of novel compounds. chemicalbook.com Research has suggested that Valeryl-L-carnitine chloride could be utilized to synthesize antidepressants for potential application in treating geriatric depression. chemicalbook.com Additionally, there is interest in its potential for developing nutrient conjugates capable of being transported across the blood-brain barrier. chemicalbook.com This line of inquiry suggests a potential role for Valeryl-L-carnitine in neuropharmacology, leveraging its chemical structure for the development of new therapeutic agents. chemicalbook.com

Analytical Methodologies for Valeryl L Carnitine Chloride Research

Sample Preparation and Derivatization Techniques for Biological Matrices

Effective sample preparation is a critical first step to remove interfering macromolecules like proteins and phospholipids (B1166683) and to concentrate the analytes of interest from complex biological matrices. mdpi.com

The choice of extraction method depends on the specific biological matrix being analyzed. Common approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Plasma/Blood: For plasma and blood spots, a common initial step is protein precipitation using organic solvents. researchgate.net A mixture of acetonitrile (B52724) and methanol (B129727) is often used to effectively remove proteins. researchgate.net The supernatant, containing the acylcarnitines, is then typically dried and reconstituted for analysis. nih.gov

Urine: While some methods suggest that urine samples can be analyzed after simple centrifugation, this approach can suffer from strong matrix effects that impact sensitivity. mdpi.com Therefore, dilution followed by extraction is common practice to minimize these effects. researchgate.net

Tissue: Tissue samples, such as skeletal or liver tissue, first require homogenization in an ice-cold aqueous solution. researchgate.net Following homogenization, protein precipitation with solvents like methanol is performed to extract the acylcarnitines. nih.gov

Cerebrospinal Fluid (CSF): Valerylcarnitine (B1624400) is also found in cerebrospinal fluid, and extraction methods similar to those for plasma are typically employed to prepare samples for analysis.

Solid-phase extraction (SPE) is another widely utilized and effective technique for cleaning up and concentrating acylcarnitines from various biological fluids. mdpi.com Cation-exchange SPE is particularly effective for isolating these positively charged molecules. acs.orgresearchgate.net

Table 1: Summary of Extraction Techniques for Valeryl-L-carnitine from Biological Matrices

| Biological Matrix | Primary Extraction Technique | Key Steps | Reference |

|---|---|---|---|

| Plasma / Blood | Protein Precipitation | Addition of organic solvents (e.g., methanol, acetonitrile), centrifugation, collection of supernatant. | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Cation-exchange SPE to isolate positively charged analytes. | mdpi.comacs.org | |

| Urine | Dilution & Extraction | Dilution with water followed by protein precipitation or SPE to mitigate matrix effects. | mdpi.comresearchgate.net |

| Tissue | Homogenization & Precipitation | Homogenization in an aqueous solution followed by protein precipitation with methanol. | researchgate.netnih.gov |

To overcome detection challenges associated with the low UV absorbance and to improve chromatographic behavior, derivatization is a frequently employed strategy. mdpi.comresearchgate.net This chemical modification of the analyte can enhance ionization efficiency for mass spectrometry and improve retention on chromatographic columns. mdpi.comnih.gov

Esterification: A widely used approach is the conversion of acylcarnitines to their ester derivatives. Butylation, achieved by reacting the sample with n-butanol containing acetyl chloride or butanolic-HCl, transforms the analytes into their corresponding butyl esters. nih.govnih.gov This derivatization has been shown to increase ionization efficiency and enhance sensitivity. nih.govnih.gov

Pentafluorophenacyl Esters: Derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) is another effective method. acs.orgresearchgate.net This reaction is rapid and complete, converting acylcarnitines into pentafluorophenacyl esters without causing hydrolysis of the acyl group. acs.orgresearchgate.net This approach improves detectability in both UV and mass spectrometry. researchgate.net

Fluorescent Labeling: For fluorescence detection, which offers high sensitivity, pre-column derivatization with fluorescent reagents can be used. Reagents such as pyrene-1-carbonyl cyanide (PCC) have been successfully used to derivatize carnitine for quantitative HPLC analysis. nih.gov

Table 2: Common Derivatization Reagents for Acylcarnitine Analysis

| Derivatization Reagent | Resulting Derivative | Purpose | Reference |

|---|---|---|---|

| n-Butanol / Acetyl Chloride | Butyl Ester | Enhanced sensitivity and ionization efficiency for MS. | nih.govnih.gov |

| Pentafluorophenacyl Trifluoromethanesulfonate | Pentafluorophenacyl Ester | Improved chromatographic separation and MS detection. | acs.orgresearchgate.net |

| Pyrene-1-carbonyl cyanide (PCC) | PCC Derivative | Enables highly sensitive fluorescence detection. | nih.gov |

Chromatographic Separation Techniques

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of Valeryl-L-carnitine chloride and other acylcarnitines due to its high sensitivity and selectivity. mdpi.com The choice of chromatographic mode is critical for separating these polar compounds from other endogenous molecules.

Different HPLC separation modes are utilized, with Reversed-Phase and Hydrophilic Interaction Liquid Chromatography being the most common. mdpi.com

Reversed-phase liquid chromatography (RPLC) is a classical separation method, typically employing hydrophobic stationary phases like C8 or C18. acs.orgresearchgate.net However, due to the high polarity of underivatized acylcarnitines, retaining them on these columns is challenging. 17img.cn

To address this, two main strategies are used:

Derivatization: As discussed previously, derivatization improves the retention of water-soluble acylcarnitines on reversed-phase columns. mdpi.com For example, the formation of pentafluorophenacyl esters allows for effective separation on a C8 column. acs.orgresearchgate.net

Ion-Pairing Agents: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance the retention and improve the peak shape of charged analytes like Valeryl-L-carnitine on RPLC columns. nih.gov

Table 3: Example of Reversed-Phase HPLC Conditions for Acylcarnitine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Non-end-capped C8 | acs.org |

| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid, ammonium (B1175870) acetate, and HFBA. | nih.gov |

| Derivatization | Required (e.g., butylation or pentafluorophenacyl esterification). | mdpi.comnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for analyzing highly polar compounds. 17img.cnbevital.no HILIC utilizes a polar stationary phase (e.g., silica) and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like Valeryl-L-carnitine. bevital.no

A significant advantage of HILIC is its ability to analyze acylcarnitines without prior derivatization or the use of ion-pairing reagents, simplifying sample preparation and shortening analysis time. researchgate.net The high organic content of the mobile phase also enhances the desolvation process in the electrospray ionization (ESI) source, often leading to increased sensitivity in MS detection. bevital.no Ultra-high performance HILIC (UHP-HILIC) methods can achieve rapid separation, with analysis times as short as 7 minutes for a panel of acylcarnitines. researchgate.net

Table 4: Example of HILIC Conditions for Acylcarnitine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Silica-based HILIC column | bevital.noresearchgate.net |

| Mobile Phase | Gradient elution with a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). | bevital.no |

| Derivatization | Not required. | researchgate.net |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-aminoanthracene |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDAC) |

| 3-nitrophenylhydrazine |

| Acetonitrile |

| Acetyl chloride |

| Barium hydroxide |

| Formic acid |

| gamma-Butyrobetaine HCl |

| Heptafluorobutyric acid (HFBA) |

| L-carnitine |

| Methanol |

| n-butanol |

| Pentafluorophenacyl trifluoromethanesulfonate |

| Pyrene-1-carbonyl cyanide (PCC) |

| Valeryl-L-carnitine chloride |

High-Performance Liquid Chromatography (HPLC) Variants

Ion-Exchange Chromatography

Ion-exchange chromatography is a valuable technique for the purification and analysis of charged molecules like Valeryl-L-carnitine Chloride. This method separates molecules based on their net charge through interactions with a charged stationary phase.

In the context of acylcarnitine analysis, ion-exchange chromatography, particularly cation-exchange, is often used as a sample preparation step. For instance, a strategy for the detection of carnitine and acylcarnitines utilizes cation-exchange solid-phase extraction for isolation from biological samples. This approach effectively removes interfering substances, allowing for a cleaner sample to be introduced into the subsequent analytical system.

Table 1: Application of Ion-Exchange Chromatography in Acylcarnitine Analysis

| Technique | Purpose | Key Features |

| Cation-Exchange Solid-Phase Extraction | Sample purification and isolation | Effective removal of interfering substances from biological matrices. |

| Sequential Ion-Exchange/Reversed-Phase HPLC | Separation of derivatized acylcarnitines | Combines two separation mechanisms for enhanced resolution and purity. |

Mixed-Mode Chromatography for Isomer Resolution

The presence of isomers, molecules with the same molecular formula but different structural arrangements, presents a significant analytical challenge in acylcarnitine profiling. Mixed-mode chromatography has emerged as a powerful tool to address this challenge, offering unique selectivity for the separation of structurally similar compounds like the isomers of valerylcarnitine.

This technique utilizes a stationary phase with multiple interaction capabilities, such as a combination of reversed-phase and ion-exchange properties. This allows for the separation of analytes based on a combination of hydrophobicity and charge, providing a higher degree of resolution than single-mode chromatography.

A clinically validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been reported that employs a novel mixed-mode chromatographic separation to quantify acylcarnitines, including clinically relevant isobaric and isomeric species, in a single analysis without the need for derivatization. portlandpress.com This approach is particularly advantageous as it simplifies sample preparation and avoids potential issues associated with derivatization reactions. The ability to resolve isomers is critical for the accurate diagnosis of certain metabolic disorders where the presence of a specific isomer is indicative of a particular enzymatic defect.

Table 2: Advantages of Mixed-Mode Chromatography for Acylcarnitine Isomer Resolution

| Advantage | Description |

| Enhanced Selectivity | Utilizes multiple interaction modes (e.g., reversed-phase and ion-exchange) for superior separation of isomers. |

| No Derivatization Required | Simplifies sample preparation and reduces the risk of analytical errors. portlandpress.com |

| Single Analysis | Allows for the resolution of multiple clinically relevant isomers in a single chromatographic run. portlandpress.com |

| Improved Diagnostic Accuracy | Enables the specific quantification of disease-relevant isomers. |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Valeryl-L-carnitine Chloride, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis.

A method for the analysis of acylcarnitines by GC coupled with electron impact mass spectrometry (GC-EI-MS) has been developed. nih.gov This method involves the derivatization of acylcarnitines to their N-demethylated propyl ester derivatives. The derivatization process involves carboxylation with n-propyl chloroformate in the presence of pyridine, followed by a nucleophile-assisted N-demethylation that occurs upon injection into the GC. nih.gov

The resulting N-demethylcarnitine propyl esters exhibit good chromatographic resolution, allowing for the separation of different acylcarnitine species. nih.gov This GC-MS method has been successfully applied to the identification and quantification of urinary acylcarnitines in the context of metabolic diseases. nih.gov

Table 3: Gas Chromatography Method for Acylcarnitine Analysis

| Parameter | Description |

| Derivatization | Conversion to N-demethylated propyl esters using n-propyl chloroformate and subsequent nucleophile-assisted N-demethylation. nih.gov |

| Instrumentation | Gas Chromatograph coupled to an Electron Impact Mass Spectrometer (GC-EI-MS). nih.gov |

| Separation | Good chromatographic resolution of the derivatized acylcarnitines. nih.gov |

| Application | Identification and quantification of acylcarnitines in biological samples for the diagnosis of metabolic disorders. nih.gov |

Capillary Electrophoresis (CE) Approaches

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is well-suited for the analysis of charged molecules like Valeryl-L-carnitine Chloride and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

A capillary electrophoresis method has been described for the simultaneous analysis of carnitine and short-chain acylcarnitines in aqueous solutions and urine samples. nih.gov This method involves a sample work-up using silica (B1680970) gel extraction followed by derivatization with 4'-bromophenacyl trifluoromethanesulfonate to enhance detection. The separation is achieved in a short time frame, typically less than 8 minutes, using a binary buffer system. nih.gov The use of an internal standard, such as 3-(2,2,2-trimethylhydrazinium)propionate, ensures the accuracy and reproducibility of the quantification. nih.gov The limit of detection for short-chain acylcarnitines like acetylcarnitine is in the low micromolar range, demonstrating the sensitivity of the technique. nih.gov

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of Valeryl-L-carnitine Chloride and other acylcarnitines. Its high sensitivity and specificity allow for the confident identification and precise quantification of these compounds, even at low concentrations in complex biological matrices.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is the cornerstone of modern acylcarnitine profiling, particularly in newborn screening programs for the detection of inborn errors of metabolism. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion (the molecular ion of the acylcarnitine of interest), its fragmentation, and the analysis of the resulting product ions.

The fragmentation of acylcarnitines in MS/MS provides structural information that is highly specific. For instance, the fragmentation of valerylcarnitine produces a characteristic product ion spectrum. A common fragmentation pathway for all acylcarnitines results in a prominent product ion at a mass-to-charge ratio (m/z) of 85. The analysis of these specific precursor-product ion transitions in a method called multiple reaction monitoring (MRM) allows for the highly selective and sensitive detection of a wide range of acylcarnitines in a single analysis. This approach is widely used for acylcarnitine profiling in various biological samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

The coupling of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (UHPLC-MS/MS) combines the high-resolution separation power of UHPLC with the sensitive and selective detection of MS/MS. This combination is particularly powerful for the analysis of complex mixtures of acylcarnitines, including the separation of isomers.

A robust and selective UHPLC-MS/MS method has been developed for the accurate quantification of C5 acylcarnitines, including valerylcarnitine and its isomers such as isovalerylcarnitine (B1198194), 2-methylbutyrylcarnitine, and pivaloylcarnitine (B1222081). nih.gov This method often involves solid-phase extraction for sample cleanup, followed by derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate to improve chromatographic and mass spectrometric properties. nih.gov The chromatographic separation is typically achieved on a C18 column, and the analytes are detected by MS/MS in MRM mode. This approach allows for the clear differentiation of isomeric C5 acylcarnitines, which is crucial for the differential diagnosis of disorders like isovaleric acidemia. nih.gov

Table 4: Key Parameters of a UHPLC-MS/MS Method for C5 Acylcarnitine Quantification

| Parameter | Description |

| Sample Preparation | Solid-phase extraction and derivatization with pentafluorophenacyl trifluoromethanesulfonate. nih.gov |

| Chromatography | UHPLC with a C18 column for the separation of isomers. |

| Detection | Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. |

| Application | Accurate and selective quantification of C5 acylcarnitine isomers for the diagnosis of metabolic disorders. nih.gov |

Isomer Discrimination Strategies in Mass Spectrometry

The accurate analysis of Valeryl-L-carnitine Chloride is complicated by the existence of several isomers—compounds with the same molecular weight but different structural arrangements. These isomers, including isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine, are isobaric, meaning they cannot be differentiated by mass alone. researchgate.netresearchgate.net Standard mass spectrometry techniques like flow-injection tandem mass spectrometry (MS/MS) are unable to distinguish between these C5-acylcarnitine isomers. researchgate.netresearchgate.net

To overcome this challenge, the primary strategy employed in research is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.govcas.cz This approach physically separates the isomers before they enter the mass spectrometer.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) columns, such as reversed-phase C18 or hydrophilic interaction liquid chromatography (HILIC) columns, are used to separate the isomers based on their differing polarities and structural shapes. researchgate.netresearchgate.netbevital.no This results in each isomer eluting from the column at a distinct retention time, allowing for individual detection and quantification. researchgate.net

Tandem Mass Spectrometry (MS/MS) Detection: Following separation, the isomers are ionized, typically using electrospray ionization (ESI), and analyzed. In MS/MS analysis, a specific precursor ion (the ionized molecule) is selected and fragmented. All acylcarnitines, including Valeryl-L-carnitine and its isomers, produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85, which corresponds to a fragment of the carnitine moiety. nih.govresearchgate.net While the primary fragmentation pathway is common among the isomers, subtle differences in the relative abundance of other fragment ions in their daughter ion spectra can sometimes be observed, providing an additional layer of confirmation. acs.org However, chromatographic separation remains the most definitive and crucial step for unambiguous isomer discrimination. nih.govresearchgate.net

Table 1: C5-Acylcarnitine Isomers and the Principle of Their Analytical Discrimination

| Isomer | Common Abbreviation | Separation Principle | Detection Method |

|---|---|---|---|

| Valeryl-L-carnitine | C5 | Chromatographic separation based on distinct physicochemical properties. | Tandem Mass Spectrometry (MS/MS) |

| Isovaleryl-L-carnitine | i-C5 | Chromatographic separation based on distinct physicochemical properties. | Tandem Mass Spectrometry (MS/MS) |

| 2-Methylbutyryl-L-carnitine | 2MBC | Chromatographic separation based on distinct physicochemical properties. | Tandem Mass Spectrometry (MS/MS) |

Quantification and Validation in Research Assays

Use of Stable Isotope-Labeled Internal Standards

For research assays to achieve high accuracy and precision, especially in complex biological matrices like plasma or tissue homogenates, the use of stable isotope-labeled internal standards is essential. researchgate.net This technique, known as isotope dilution mass spectrometry, is the gold standard for quantification.

A stable isotope-labeled standard is a version of the analyte (e.g., Valeryl-L-carnitine) in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (D or ²H). lumiprobe.comnih.gov For instance, Valeryl-L-carnitine-d3 has three deuterium atoms replacing three hydrogen atoms on the valeryl group. caymanchem.com This standard is chemically identical to the endogenous analyte and therefore behaves the same way during sample extraction, derivatization, and chromatographic separation. nih.gov

However, because of its increased mass, it is easily distinguished from the native compound by the mass spectrometer. nih.gov By adding a known amount of the stable isotope-labeled standard to each sample at the beginning of the workflow, it serves as an internal reference. The final quantification is based on the ratio of the signal intensity of the native analyte to the signal intensity of the internal standard. nih.gov This approach effectively corrects for any sample loss during preparation and compensates for variations in instrument response or ionization suppression caused by the sample matrix, thereby ensuring robust and reliable quantification. bevital.no

Table 2: Examples of Stable Isotope-Labeled Internal Standards in Acylcarnitine Research

| Standard | Isotopic Label | Common Application | Reference |

|---|---|---|---|

| Valeryl-L-carnitine-d3 | Deuterium (d3) | Internal standard for the quantification of Valeryl-L-carnitine. | caymanchem.com |

| Isovaleryl-L-carnitine-(trimethyl-d9) | Deuterium (d9) | Standard for MS/MS quantitation of C5 carnitine derivatives. | nih.govlumiprobe.com |

| Propionyl-L-carnitine-d3 | Deuterium (d3) | Internal standard for C3 acylcarnitine analysis. | nih.gov |

| Octanoyl-L-carnitine-d3 | Deuterium (d3) | Internal standard for C8 acylcarnitine analysis. | nih.govbevital.no |

Development of Endogenous Retention-Index Systems for Metabolomics

In metabolomics research utilizing liquid chromatography, the retention time (RT)—the time it takes for a compound to pass through the column—is a critical parameter for compound identification. mdpi.com However, RTs can shift between analytical runs due to variations in column temperature, mobile phase composition, flow rate, or column aging. nih.gov This variability complicates the comparison of data across different batches, instruments, or laboratories.

To address this, retention-index (RI) systems are being developed. nih.gov An RI system normalizes the retention time of a given metabolite against a set of well-characterized calibration compounds that are analyzed alongside the sample. This converts the variable RT measurement into a more stable and transferable RI value. unimib.it For example, a series of homologous compounds, such as N-acyl glycines, can be used as calibrants to create a retention scale. nih.gov

A related and powerful approach is the development of Quantitative Structure-Retention Relationship (QSRR) models. nih.govresearchgate.netmdpi.com QSRR establishes a mathematical model that links the structural properties of molecules, described by computational molecular descriptors, to their chromatographic retention behavior. unimib.itmdpi.com For acylcarnitines, QSRR models can accurately predict the retention times for a wide range of these compounds, including isomers, based solely on their chemical structure. nih.govplos.orgnih.gov This predictive capability is highly valuable for tentatively identifying novel or unexpected acylcarnitines in a sample and for increasing the confidence in the annotation of known ones, especially when authentic chemical standards are unavailable. nih.govresearchgate.net

Assessment of Linearity, Accuracy, and Precision in Research Methodologies

The validation of any quantitative analytical method is crucial to ensure that the data generated are reliable and fit for purpose. acs.orgnih.govfigshare.com For research methodologies involving Valeryl-L-carnitine Chloride, this validation process rigorously assesses several key performance characteristics, including linearity, accuracy, and precision. nih.govnih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is assessed by preparing and analyzing a series of calibration standards at several different concentrations. The resulting data are plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. jst.go.jp

Accuracy: Accuracy refers to the closeness of the measured concentration to the true value. It is often evaluated using spike-recovery studies, where a biological sample (e.g., plasma) is fortified with a known amount of the analyte at different concentration levels (low, medium, and high). The samples are then analyzed, and the measured concentration is compared to the expected concentration. Accuracy is typically expressed as the percentage of recovery, with acceptance criteria often falling within 85-115%. researchgate.net

Precision: Precision measures the degree of scatter or agreement between repeated measurements of the same sample. It is evaluated at two levels: intra-day precision (repeatability), which assesses variability within a single day's run, and inter-day precision (intermediate precision), which assesses variability across different days. Precision is expressed as the percent coefficient of variation (%CV), with a generally accepted limit of ≤15% for most applications. researchgate.net

Rigorous validation studies demonstrating excellent linearity, accuracy, and precision are prerequisites for using an analytical method in research to ensure the integrity and reproducibility of the scientific findings. nih.govnih.govresearchgate.net

Table 3: Typical Validation Parameters and Acceptance Criteria for Acylcarnitine LC-MS/MS Assays

| Parameter | Method of Assessment | Typical Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity | Analysis of calibration standards at ≥5 concentration levels. | Correlation Coefficient (r²) > 0.99 | r² > 0.995 |

| Accuracy | Spike-recovery experiments in the relevant biological matrix. | 85% - 115% recovery | 92.7% - 117.5% recovery researchgate.net |

| Precision (Intra-day) | Multiple analyses of the same sample on the same day. | Coefficient of Variation (CV) ≤ 15% | < 15% researchgate.net |

| Precision (Inter-day) | Multiple analyses of the same sample on different days. | Coefficient of Variation (CV) ≤ 15% | < 15% researchgate.net |

Future Directions in Valeryl L Carnitine Chloride Research

Advanced Mechanistic Investigations Using In Vitro and In Vivo Research Models

Future research will increasingly rely on sophisticated in vitro and in vivo models to dissect the precise molecular mechanisms of Valeryl-L-carnitine and other C5 acylcarnitines. The focus is shifting from general metabolic function to understanding its impact on specific cellular pathways and disease states.

In vitro models provide a controlled environment to study cellular responses. Human cell lines, such as SH-SY5Y neuroblastoma and 1321N1 astrocytoma cells, have been instrumental in studying the effects of L-carnitine on mitochondrial function mdpi.com. Cancer cell lines, including MCF-7 and MDA-MB-231 from breast cancer, are used to probe how acylcarnitine metabolism is altered in malignancy and in response to therapeutic agents metwarebio.com. These models allow for detailed investigation into how Valeryl-L-carnitine may influence cell signaling, proliferation, and apoptosis.

In vivo animal models are crucial for understanding the systemic effects of altered Valeryl-L-carnitine levels. Mouse models of systemic carnitine deficiency, such as the juvenile visceral steatosis (JVS) mouse, exhibit markedly decreased carnitine levels in serum, liver, and muscle, providing a platform to study the consequences of impaired acylcarnitine metabolism mdpi.com. Another established model involves treating rats with N-trimethyl-hydrazine-3-propionate (THP), a competitive inhibitor of a key enzyme in carnitine biosynthesis, which induces a state of systemic carnitine deficiency nih.gov. Furthermore, knockout mouse models, such as the long-chain acyl-CoA dehydrogenase (LCAD) deficient mouse, are used to investigate specific defects in the fatty acid oxidation pathway where acylcarnitines accumulate targetmol.com. These models are invaluable for studying how chronic changes in Valeryl-L-carnitine concentration affect organ function and contribute to the pathology of metabolic diseases.

| Model Type | Specific Model | Research Application | Key Findings/Objectives |

|---|---|---|---|

| In Vitro | Human Neuronal Cells (SH-SY5Y, 1321N1) | Neurobiology, Mitochondrial Function | Investigate the impact of carnitine derivatives on neuronal mitochondrial activity mdpi.com. |

| In Vitro | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Oncology, Metabolism | Study the role of acylcarnitines as metabolic targets in cancer therapy metwarebio.com. |

| In Vitro | Isolated Rat Fat Cell Lines | Metabolic Disease, Obesity | Assess the role of carnitine derivatives in adipogenesis asbmb.org. |

| In Vivo | Juvenile Visceral Steatosis (JVS) Mouse | Inherited Metabolic Disorders | Model systemic carnitine deficiency and its effect on lipid and amino acid metabolism mdpi.com. |

| In Vivo | THP-Treated Rat | Pharmacologically-Induced Carnitine Deficiency | Provides a model for acquired carnitine deficiency to study systemic metabolic impact nih.gov. |

| In Vivo | LCAD Knockout Mouse | Fatty Acid Oxidation Disorders | Examine the consequences of specific enzyme deficiencies leading to acylcarnitine accumulation targetmol.com. |

Development of Novel Analytical Approaches for Isomeric Distinction and High-Throughput Analysis

A significant challenge in Valeryl-L-carnitine research is its analytical measurement, particularly distinguishing it from its isomers. Valeryl-L-carnitine is a C5 acylcarnitine, and it shares the same mass-to-charge ratio with other isomers like isovalerylcarnitine (B1198194), 2-methylbutyrylcarnitine, and pivaloylcarnitine (B1222081) nih.govchemicalbook.comcreative-proteomics.com. Standard high-throughput methods, such as flow injection analysis-tandem mass spectrometry (FIA-TMS) used in newborn screening, cannot differentiate these isomers, which can lead to false-positive results for conditions like isovaleric acidemia nih.govcreative-proteomics.commedchemexpress.com.

Future developments are focused on two key areas: enhancing isomeric distinction and improving throughput for more detailed analyses.

Isomeric Distinction: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and accurately quantifying acylcarnitine isomers chemicalbook.comnih.govcreative-proteomics.comnih.gov. The development of ultra-high-performance liquid chromatography (UHPLC-MS/MS) methods provides robust, selective, and precise quantification, making it ideal for confirmatory testing and advanced research chemicalbook.commdpi.com. These chromatographic methods can effectively separate the C5 isomers, allowing for the unambiguous identification of Valeryl-L-carnitine chemicalbook.com. Novel approaches in mass spectrometry itself are also being explored. By carefully controlling the energy used to fragment the molecules (collision-induced dissociation), characteristic daughter ions can be generated whose relative abundances differ between isomers, aiding in their identification even without complete chromatographic separation metwarebio.com.

High-Throughput Analysis: While LC-MS/MS is accurate, it is traditionally slower than direct infusion methods. FIA-TMS remains the primary tool for rapid, first-tier screening because of its speed, analyzing samples in 1-2 minutes creative-proteomics.com. To bridge the gap between speed and specificity, novel FIA-TMS methods are being developed. One such approach uses "reference ions"; by monitoring the ratio of different product ions, it is possible to distinguish between key isomers like isovalerylcarnitine and pivaloylcarnitine without chromatography, thereby reducing false positives and the number of samples requiring slower, second-tier analysis nih.govcreative-proteomics.com. High-resolution mass spectrometry (HRMS) also offers an advantage by being able to resolve compounds with very small mass differences, which is useful for distinguishing certain isobaric acylcarnitines like dicarboxyl and hydroxyl species mdpi.com.

| Technique | Primary Application | Ability for Isomeric Distinction | Throughput | Key Advantage |

|---|---|---|---|---|

| FIA-TMS | High-throughput screening (e.g., newborn screening) | Poor (cannot distinguish C5 isomers) nih.govcreative-proteomics.com | High | Speed (1-2 min/sample) creative-proteomics.com |

| Modified FIA-TMS (with Reference Ions) | Advanced high-throughput screening | Moderate (can distinguish some key isomers like pivaloylcarnitine) creative-proteomics.com | High | Improved specificity over standard FIA-TMS creative-proteomics.com |

| LC-MS/MS & UHPLC-MS/MS | Confirmatory testing, research | Excellent (baseline separation of isomers) chemicalbook.comnih.gov | Low to Medium | High accuracy, precision, and specificity chemicalbook.commdpi.com |

| High-Resolution MS (HRMS) | Research, specialized screening | Excellent (resolves nominal isobars) mdpi.com | Medium | Separation based on exact mass mdpi.com |

Integration with Multi-Omics Data in Systems Biology Studies

To fully comprehend the biological significance of Valeryl-L-carnitine, it is essential to move beyond studying it in isolation. A systems biology approach, which integrates data from multiple "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—is the future of this research. This approach allows for the construction of comprehensive models that link genetic predispositions to metabolic outputs and, ultimately, to clinical phenotypes.

Metabolomics, the large-scale study of small molecules, places Valeryl-L-carnitine within the context of the broader metabolic network chemicalbook.comnih.gov. By integrating metabolomic profiles with data from Genome-Wide Association Studies (GWAS), researchers can identify genetic variants that influence acylcarnitine levels. This has been powerfully applied using Mendelian randomization to infer a causal link between altered acylcarnitine metabolism and depression metwarebio.comnih.gov.

The integration of transcriptomic (gene expression) and proteomic (protein expression) data with metabolomic findings provides a mechanistic link between the genome and the metabolome. For instance, a multi-omics study on a rat model of diabetic cardiomyopathy revealed how changes in the proteome, driven by the disease state, led to altered fatty acid metabolism and an increased formation of short-chain acylcarnitines epigenetics-international.com. Similarly, integrated analyses in cancer research have identified metabolic pathways, including those involving amino acid-derived acylcarnitines, that differentiate drug-sensitive and resistant cells sdu.dk. These studies often rely on pathway analysis to map differentially expressed genes, proteins, and metabolites onto known biological networks, revealing how perturbations at one level cascade to affect others mdpi.comnih.gov.

| Integrated Omics | Research Area | Key Finding/Application | Reference |

|---|---|---|---|

| Metabolomics + Genomics (GWAS) | Neuropsychiatry (Depression) | Identified a potential causal relationship between genetically-predicted acylcarnitine levels and depression risk. | metwarebio.comnih.gov |

| Proteomics + Lipidomics + Metabolomics | Cardiology (Diabetic Cardiomyopathy) | Revealed that changes in the proteome and metabolome lead to increased formation of short-chain acylcarnitines as a metabolic adaptation. | epigenetics-international.com |

| Transcriptomics + Proteomics + Metabolomics | Oncology (Drug Resistance) | Identified metabolic signatures, including amino acid metabolism pathways, linked to resistance to anti-cancer agents. | sdu.dk |

| Transcriptomics + Proteomics + Lipidomics | Hepatology (MASH) | Linked liver transcriptomic and proteomic changes to mitochondrial dysfunction, a process central to acylcarnitine metabolism. | health.state.mn.us |

Exploration of Functional Significance in Emerging Biological Paradigms

While the role of Valeryl-L-carnitine in fatty acid transport is well-established, future research is poised to uncover its function in less conventional biological roles, including cell signaling, post-translational modifications, and epigenetics.

Cell Signaling: There is growing evidence that acylcarnitines are not merely metabolic intermediates but also act as signaling molecules. Certain acylcarnitines can activate proinflammatory signaling pathways, stimulating the production of cytokines and inducing key inflammatory enzymes like cyclooxygenase-2 nih.gov. This process involves the activation of common signaling components such as JNK and ERK nih.gov. This signaling function positions acylcarnitines as potential mediators linking metabolic states like insulin (B600854) resistance with chronic inflammation asbmb.orgnih.gov.

Post-Translational Modifications (PTMs): The pool of acyl-CoAs, the direct precursors to acylcarnitines, serves as a source for protein acylation, a critical PTM that can alter protein function creative-proteomics.com. Research has shown that the very transporter responsible for moving acylcarnitines across the mitochondrial membrane (carnitine/acylcarnitine translocase, or CACT) is itself regulated by a PTM—acetylation. The acetylation of CACT inhibits its transport activity, creating a direct feedback mechanism where the metabolic state (acyl-CoA levels) modulates the machinery of fatty acid oxidation nih.gov.

Epigenetics: An exciting new frontier is the connection between carnitine metabolism and epigenetics. The acyl groups from acyl-CoAs can be used to modify histones, the proteins around which DNA is wound. This histone acylation can alter chromatin structure and regulate gene expression. The related molecule acetyl-L-carnitine is an emerging epigenetic modulator that can provide acetyl groups for histone acetylation, thereby influencing brain plasticity nih.gov. While the direct role of the valeryl group from Valeryl-L-carnitine in histone modification is still an area for investigation, studies in related metabolic disorders have shown that other short-chain acyl groups, like propionyl groups, can be added to histones and cause organ dysfunction, establishing a clear precedent creative-proteomics.com. L-carnitine itself has been proposed to exert genome-stabilizing effects through the modulation of histones and DNA-repair enzymes texilajournal.com.

| Emerging Paradigm | Specific Role of Acylcarnitine | Mechanism/Implication |

|---|---|---|

| Cell Signaling | Proinflammatory signaling | Activation of JNK and ERK pathways, induction of cytokines; linking metabolism to inflammation nih.gov. |

| Cell Signaling | Modulation of insulin resistance | Elevated plasma levels are associated with and may contribute to insulin resistance asbmb.org. |

| Post-Translational Modification | Regulation of metabolic machinery | The acyl-CoA pool, precursor to acylcarnitines, provides substrates for protein acylation. Acetylation of the CACT transporter inhibits its function nih.gov. |

| Epigenetics | Modulation of gene expression | Acyl-CoA precursors can be used for histone acylation, altering chromatin structure. Acetyl-carnitine is a known epigenetic modulator nih.gov. |

| Detoxification | Buffering of excess acyl-CoAs | Prevents toxic accumulation of acyl-CoAs and liberates free Coenzyme A for other cellular reactions metwarebio.comnih.gov. |

常见问题

Q. What is the biochemical role of Valeryl-L-carnitine Chloride in lipid metabolism, and how is it experimentally validated?

Valeryl-L-carnitine Chloride is a short-chain acylcarnitine derivative that facilitates the transport of fatty acids into mitochondria for β-oxidation. Its role is validated through in vivo studies, such as observing elevated serum levels in rhesus monkeys exposed to ionizing radiation (7–10 Gy), suggesting its involvement in stress-induced metabolic responses . Methodologically, this involves comparative metabolomic profiling of irradiated versus control groups using liquid chromatography-mass spectrometry (LC-MS) to quantify acylcarnitine levels.

Q. What analytical techniques are recommended for detecting and quantifying Valeryl-L-carnitine Chloride in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting short-chain acylcarnitines. Sample preparation should include protein precipitation (e.g., using methanol or acetonitrile) and derivatization to enhance ionization efficiency. For validation, spike-and-recovery experiments with isotopically labeled internal standards (e.g., deuterated Valeryl-L-carnitine) are critical to account for matrix effects .

Q. How should researchers standardize experimental protocols for studying Valeryl-L-carnitine Chloride in preclinical models?

Follow NIH guidelines for preclinical studies, including:

- Animal models : Use species with well-characterized lipid metabolism (e.g., rodents, non-human primates).

- Dose standardization : Report radiation exposure in Gray (Gy) units or metabolic stressors (e.g., fasting/feeding cycles).

- Sample collection : Collect serum/plasma at consistent timepoints post-intervention to minimize circadian variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Valeryl-L-carnitine Chloride levels across studies?

Discrepancies often arise from methodological differences. To address this:

- Standardize protocols : Adopt consensus guidelines for sample handling (e.g., immediate freezing to prevent degradation).

- Statistical rigor : Use multivariate analysis to account for confounding variables (e.g., age, diet).

- Inter-laboratory validation : Participate in proficiency testing programs to ensure reproducibility .

Q. What experimental designs are optimal for investigating Valeryl-L-carnitine Chloride’s role in mitochondrial dysfunction?

Combine in vitro and in vivo approaches:

- Cell models : Use hepatocyte or myocyte lines with CRISPR/Cas9 knockouts of carnitine palmitoyltransferase (CPT) enzymes to isolate Valeryl-L-carnitine-specific effects.

- Isotope tracing : Employ ¹³C-labeled valerate to track incorporation into acylcarnitine pools via LC-MS.

- Functional assays : Measure oxygen consumption rates (OCR) via Seahorse assays to correlate Valeryl-L-carnitine levels with mitochondrial β-oxidation efficiency .

Q. How can researchers address challenges in distinguishing short-chain acylcarnitines like Valeryl-L-carnitine Chloride from structurally similar metabolites?

- Chromatographic optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve separation of polar metabolites.

- High-resolution MS : Employ Orbitrap or Q-TOF systems to resolve isobaric interferences (e.g., isomers with identical mass).

- Data-independent acquisition (DIA) : Generate fragment ion spectra for all detectable ions, enabling retrospective analysis .

Q. What strategies are recommended for cross-species extrapolation of Valeryl-L-carnitine Chloride findings (e.g., from primates to humans)?

- Comparative metabolomics : Analyze tissue-specific acylcarnitine profiles across species using matched biological matrices (e.g., serum, liver biopsies).

- Pharmacokinetic modeling : Adjust for differences in carnitine shuttle enzyme kinetics (e.g., OCTN2 transporter affinity).

- Humanized models : Use transgenic mice expressing human CPT isoforms to validate metabolic relevance .

Q. How can mechanistic studies elucidate Valeryl-L-carnitine Chloride’s role in radiation-induced metabolic stress?

- Pathway enrichment analysis : Integrate metabolomics data with transcriptomic datasets (e.g., RNA-seq) to identify co-regulated pathways (e.g., ROS scavenging, fatty acid synthesis).

- Knockdown/overexpression models : Modulate enzymes in valerate metabolism (e.g., acyl-CoA synthetases) to test causality.

- Radiation dose-response curves : Establish thresholds for Valeryl-L-carnitine elevation and correlate with clinical outcomes (e.g., survival, DNA damage markers) .

Methodological Best Practices

- Data reporting : Adhere to Beilstein Journal of Organic Chemistry standards, including detailed experimental sections and supplemental data for reproducibility .

- Ethical compliance : For animal studies, follow ARRIVE guidelines and include ethics committee approval details .

- Statistical transparency : Report effect sizes, confidence intervals, and p-values without arbitrary thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。